Ethyl 2-(bromomethyl)-6-nitrobenzoate
Description
Contextualization within Ortho-Functionalized Aromatic Systems
Ethyl 2-(bromomethyl)-6-nitrobenzoate is a prime example of an ortho-functionalized aromatic system, a class of molecules where two substituents are located on adjacent carbon atoms of a benzene (B151609) ring. This specific substitution pattern is a highly sought-after structural motif in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govijrar.org The strategic placement of a reactive bromomethyl group and an electronically influential nitrobenzoate moiety provides chemists with precise control over subsequent chemical transformations.
The synthesis of polysubstituted aromatic compounds often relies on methods that can selectively introduce functional groups at specific positions. nih.gov Strategies like directed ortho metalation (DoM) and transition metal-catalyzed C-H activation have revolutionized the ability to create such molecules. nih.govacs.org this compound, by its very structure, provides a pre-organized scaffold where the ortho relationship is already established. This circumvents the need for complex directing-group strategies in later stages and allows for direct entry into synthetic pathways leading to intricate heterocyclic systems. ekb.egmdpi.com
Historical Development and Evolution of Related Benzylic Bromide Chemistry
The reactivity of the bromomethyl group in this compound is governed by the principles of benzylic halide chemistry. The carbon atom adjacent to a benzene ring, known as the benzylic position, exhibits unique reactivity. masterorganicchemistry.com Historically, the enhanced reactivity of this position was recognized in both radical and ionic reactions.
A pivotal development in this area was the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) and a radical initiator to selectively brominate the benzylic position of alkylbenzenes. wikipedia.orgmasterorganicchemistry.com This method provides a reliable route to benzyl (B1604629) bromides. The mechanism proceeds through a resonance-stabilized benzylic radical, which accounts for the high selectivity of the reaction for the benzylic C-H bond over other C-H bonds in the molecule. masterorganicchemistry.comchemistrysteps.com
Once formed, benzylic halides are highly reactive substrates for nucleophilic substitution reactions. ucalgary.ca They readily participate in both S(_N)1 and S(_N)2 pathways. ucalgary.castackexchange.com The facility of the S(_N)1 reaction is due to the formation of a resonance-stabilized benzylic carbocation, while the S(_N)2 reaction is also favorable for primary benzylic halides. shaalaa.comlibretexts.org This dual reactivity makes benzylic bromides, such as the functional group present in this compound, exceptionally useful electrophiles for forming new carbon-carbon and carbon-heteroatom bonds.
Significance of the Nitrobenzoate Moiety in Targeted Synthesis
The nitrobenzoate portion of the molecule plays a critical role in modulating the reactivity of both the aromatic ring and the benzylic position. The nitro group ((-NO_2)) and the ethyl ester group ((-CO_2Et)) are both strong electron-withdrawing groups. numberanalytics.comrsc.org Their presence has several important consequences:
Electronic Effects on the Aromatic Ring: These groups deactivate the benzene ring towards electrophilic aromatic substitution by withdrawing electron density. numberanalytics.com According to the principles of electrophilic substitution, they direct incoming electrophiles to the meta position. rsc.orgaiinmr.com This deactivation makes the ring less susceptible to undesired side reactions during transformations involving the bromomethyl group.
Influence on the Benzylic Position: The electron-withdrawing nature of the substituents can influence the reactivity of the benzylic bromide. While strong electron withdrawal can destabilize an adjacent carbocation (potentially disfavoring an S(_N)1 mechanism), it enhances the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles in an S(_N)2 reaction.
Synthetic Handle for Further Functionalization: The nitro group itself is a versatile functional group that can be reduced to an amine, which can then participate in a wide array of subsequent reactions, such as diazotization or amide bond formation. nih.gov The ester can be hydrolyzed to a carboxylic acid, providing another site for modification.
The combination of these features makes the nitrobenzoate moiety a powerful control element in multi-step synthesis, influencing regioselectivity and providing latent functionality for later-stage molecular diversification.
Overview of Key Research Areas and Methodological Advances
This compound and its close analogs are valuable intermediates, primarily in the synthesis of complex heterocyclic compounds, many of which have applications in medicinal chemistry. The core synthetic strategy involves using the benzylic bromide as an electrophile to react with a nucleophile, often leading to a subsequent cyclization reaction.
Research has demonstrated the utility of related compounds, such as Methyl 2-(bromomethyl)-3-nitrobenzoate, as a key intermediate in the synthesis of the immunomodulatory drug Lenalidomide. google.comchemicalbook.comhsppharma.com In this synthesis, the benzylic bromide reacts with an amine nucleophile, followed by intramolecular cyclization to construct the isoindolinone core of the final product. google.com This highlights the importance of this class of reagents in constructing fused ring systems.
The general synthetic utility of these ortho-functionalized building blocks is summarized in the table below, showcasing how slight variations in the starting material can lead to different important chemical scaffolds.
| Compound | Key Reaction | Resulting Scaffold/Product |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | Reaction with 3-aminopiperidine-2,6-dione (B110489) hydrochloride, followed by reduction | Lenalidomide (an immunomodulatory agent) google.com |
| Ethyl 2-(bromomethyl)-benzoate | Reaction with various nucleophiles | Precursors for phthalides and isoindolinones |
| ortho-Halogenated anilines | Intramolecular cyclization with various reagents | Benzothiazoles and other fused heterocycles mdpi.com |
| 2-Aminobenzothiazoles | Functionalization of the amino group and subsequent cyclization | Diverse polycyclic heterocyclic systems nih.gov |
This table illustrates the application of related ortho-functionalized aromatic compounds in the synthesis of complex molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10BrNO4 |
|---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
ethyl 2-(bromomethyl)-6-nitrobenzoate |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)9-7(6-11)4-3-5-8(9)12(14)15/h3-5H,2,6H2,1H3 |
InChI Key |
ZTRXNOHVLHVCII-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2 Bromomethyl 6 Nitrobenzoate and Analogues
Precursor Synthesis Strategies
The efficient construction of the ethyl 2-(bromomethyl)-6-nitrobenzoate backbone begins with the careful synthesis of its precursor, ethyl 2-methyl-6-nitrobenzoate (B8389549). This involves two critical steps: esterification and regioselective nitration.
Esterification Approaches for Ethyl 2-Methyl-6-nitrobenzoate
The synthesis of ethyl 2-methyl-6-nitrobenzoate is commonly achieved through the esterification of 2-methyl-6-nitrobenzoic acid. A prevalent method involves the use of ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. This Fischer esterification is a straightforward and cost-effective approach.
Alternative methods offering milder conditions and potentially higher yields have also been explored. One such method involves the use of ethyl iodide and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). This approach avoids the strong acidic conditions of Fischer esterification, which can be advantageous for sensitive substrates.
| Esterification Method | Reagents | Typical Conditions | Advantages |
| Fischer Esterification | 2-methyl-6-nitrobenzoic acid, Ethanol, Sulfuric acid (catalyst) | Reflux | Cost-effective, simple procedure |
| Williamson Ether Synthesis Analogue | 2-methyl-6-nitrobenzoic acid, Ethyl iodide, Potassium carbonate | DMF, room temperature to moderate heat | Milder conditions, good for sensitive substrates |
Regioselective Nitro Group Introduction
The introduction of the nitro group at the C6 position of the ethyl 2-methylbenzoate (B1238997) ring is a critical step that requires precise control of regioselectivity. The directing effects of the existing methyl and ester groups on the aromatic ring play a crucial role in this process. The ester group is a meta-director, while the methyl group is an ortho, para-director.
The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The careful control of reaction temperature is paramount to prevent the formation of dinitrated or other isomeric byproducts. By maintaining a low temperature, typically between 0 and 5 °C, the regioselective nitration at the position ortho to the methyl group and meta to the ester group is favored, yielding the desired ethyl 2-methyl-6-nitrobenzoate.
Benzylic Bromination Protocols
The conversion of ethyl 2-methyl-6-nitrobenzoate to this compound is achieved through benzylic bromination. This transformation selectively targets the methyl group due to the stability of the resulting benzylic radical intermediate.
Optimization of N-Bromosuccinimide (NBS)-Mediated Radical Bromination
N-Bromosuccinimide (NBS) is the most commonly employed reagent for benzylic bromination due to its ability to provide a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and carried out in a nonpolar solvent like carbon tetrachloride or cyclohexane.
Optimization of this protocol involves fine-tuning the molar ratio of NBS to the substrate and the concentration of the radical initiator. An excess of NBS can lead to dibromination, while an insufficient amount will result in incomplete conversion. The choice of solvent is also critical; nonpolar solvents are preferred to ensure the insolubility of the succinimide (B58015) byproduct, which can be easily filtered off.
| Parameter | Condition | Rationale |
| Reagent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br2. |
| Initiator | AIBN or BPO | Initiates the radical chain reaction. |
| Solvent | Carbon tetrachloride, Cyclohexane | Nonpolar, facilitates removal of succinimide. |
| Temperature | Reflux | Provides energy to initiate and propagate the reaction. |
Photoinitiated and Initiator-Driven Bromination Techniques
Photoinitiation offers an alternative to chemical initiators for generating the bromine radicals required for benzylic bromination. This method involves irradiating the reaction mixture with UV light, which cleaves the Br-Br bond in bromine or the N-Br bond in NBS. This technique can offer better control over the initiation process and can sometimes be performed at lower temperatures than thermally initiated reactions.
Initiator-driven brominations, as discussed previously with AIBN and BPO, remain a robust and widely used method. The choice between photoinitiation and chemical initiation often depends on the specific substrate and the available equipment.
Exploration of Alternative Brominating Reagents
While NBS is the most common reagent, other brominating agents have been explored for benzylic bromination. Elemental bromine (Br2) can be used, but its high reactivity often leads to a lack of selectivity and the formation of byproducts, including addition to any aromatic unsaturation. Its use requires careful control of the bromine concentration.
Other N-bromo compounds, such as N-bromoacetamide, have also been investigated, but they generally offer few advantages over the widely available and effective NBS. For specific applications requiring different reactivity profiles or selectivities, these alternative reagents may be considered.
Stereochemical Considerations in Synthesis
This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. However, its utility as a synthetic building block often involves reactions where chirality is introduced. The development of stereoselective and stereospecific reactions is a cornerstone of modern pharmaceutical synthesis, as the therapeutic effect of a drug can be dependent on the specific three-dimensional arrangement of its atoms. masterorganicchemistry.comhilarispublisher.com
The synthesis of chiral analogues or derivatives from achiral precursors like this compound necessitates the use of asymmetric synthesis techniques. Chiral catalysts are central to this endeavor, as they can influence a reaction to favor the formation of one enantiomer over another. hilarispublisher.comlibretexts.org For instance, if the bromomethyl group were to participate in a nucleophilic substitution reaction with a prochiral nucleophile, a chiral catalyst could create a diastereomeric transition state, leading to an excess of one enantiomeric product. libretexts.org
Methodologies applicable to the synthesis of chiral derivatives include:
Asymmetric Henry (nitro-aldol) Reaction: This reaction forms a carbon-carbon bond between a nitroalkane and an aldehyde. The use of chiral copper complexes as catalysts can produce β-nitro alcohols with high enantiomeric excess. beilstein-journals.orgorganic-chemistry.org This approach could be adapted for analogues where the nitro and aldehyde functionalities are positioned to construct chiral intermediates for complex drug molecules. beilstein-journals.org
Chiral Phase-Transfer Catalysis: This technique is effective for generating optically active products through the alkylation of prochiral nucleophiles. researchgate.net Chiral catalysts, such as those derived from Cinchona alkaloids, could be employed to control the stereochemistry of reactions involving the bromomethyl group of the title compound or its analogues. researchgate.net
Brønsted Acid Catalysis: Chiral Brønsted acids have emerged as powerful tools for a variety of enantioselective transformations, including the synthesis of chiral cyclobutenes and hetero-Diels-Alder reactions. ims.ac.jpnih.gov These catalysts could be applied to reactions involving derivatives of 2-(bromomethyl)nitrobenzoates to construct complex chiral architectures. ims.ac.jp
While direct asymmetric synthesis of this compound is not relevant due to its achiral nature, the principles of stereoselective synthesis are paramount when using it as a precursor for chiral molecules. The choice of chiral catalyst and reaction conditions is crucial for achieving high enantioselectivity in downstream applications. hilarispublisher.com
Green Chemistry and Sustainable Approaches in 2-(Bromomethyl)nitrobenzoate Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of its manufacturing processes. ubc.ca The synthesis of benzylic bromides, a class of compounds that includes this compound, has traditionally relied on methods with significant environmental and safety drawbacks, such as the use of hazardous solvents and explosive radical initiators. researchgate.netdigitellinc.com
Solvent use is a major contributor to the environmental footprint of pharmaceutical manufacturing. whiterose.ac.uk The classical Wohl-Ziegler bromination, a common method for creating benzylic bromides, traditionally uses chlorinated solvents like carbon tetrachloride (CCl₄), which is now recognized as a toxic, carcinogenic, and ozone-depleting substance. researchgate.netacs.org
| Solvent | Hazards | Green Chemistry Status |
|---|---|---|
| Carbon Tetrachloride (CCl₄) | Toxic, Carcinogenic, Ozone-depleting, Greenhouse gas acs.org | Banned/Undesirable acs.orgrsc.org |
| Dichloromethane (DCM) | Likely carcinogenic, Ozone-depleting potential whiterose.ac.uk | Problematic acsgcipr.org |
| N,N-Dimethylformamide (DMF) | Reprotoxic, Substance of Very High Concern (SVHC) whiterose.ac.uk | Hazardous/Undesirable whiterose.ac.ukacsgcipr.org |
Efforts to "green" this synthesis focus on replacing these hazardous solvents with more environmentally benign alternatives. researchgate.net Several pharmaceutical companies have developed solvent selection guides to aid chemists in choosing more sustainable options. ubc.carsc.orgacsgcipr.orgscribd.com
Greener alternatives for benzylic bromination include:
Acetonitrile (CH₃CN): Frequently cited as a safer alternative to chlorinated solvents for radical brominations, offering good yields and improved process reproducibility. researchgate.netresearchgate.netbohrium.com
Ethyl Acetate (EtOAc) / Methyl Acetate (MeOAc): Considered environmentally more benign solvents. researchgate.net In some cases, using MeOAc can even eliminate the need for a radical initiator. researchgate.netresearchgate.net
Ionic Liquids and Solvent-Free Systems: Research has explored carrying out Wohl-Ziegler brominations in ionic liquids or under solvent-free conditions to produce benzylic bromides in moderate to good yields. researchgate.net
| Solvent Class | Example | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Conventional (Chlorinated) | Carbon Tetrachloride | Effective for radical reactions | High toxicity, environmental persistence, ozone depletion acs.org |
| Conventional (Aprotic) | DMF | High solvency | Reprotoxic, difficult to recycle whiterose.ac.uk |
| Greener Alternative | Acetonitrile | Less toxic than CCl₄, effective solvent bohrium.com | Still a VOC, derived from non-renewable resources |
| Greener Alternative | Ethyl Acetate | Lower toxicity, biodegradable | Lower boiling point, can be less effective for some reactions |
The optimization of solvent choice is a critical step in developing a sustainable synthesis process, balancing reaction efficiency with safety and environmental impact. scribd.com
Improving the efficiency of the synthesis of 2-(bromomethyl)nitrobenzoates involves moving beyond traditional methods that rely on stoichiometric reagents and hazardous initiators. The conventional approach often uses N-bromosuccinimide (NBS) as the bromine source and thermal radical initiators like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, which are explosive and pose significant safety risks. digitellinc.comrsc.org
Modern approaches focus on catalytic and alternative energy sources to improve safety and efficiency:
Photocatalysis: Using visible light to initiate the radical bromination is a green and efficient alternative to thermal initiators. acs.orgbohrium.com This method allows for reactions to proceed under milder conditions, is safer, and can be more selective. colab.ws Continuous flow photoreactors further enhance safety and scalability, overcoming challenges associated with light penetration in large batch reactors. digitellinc.comscientificupdate.com Photocatalytic processes using HBr and H₂O₂ as the bromine source and oxidant, respectively, represent a particularly green route for producing benzyl (B1604629) bromides. nih.gov
Lewis Acid Catalysis: Certain Lewis acids, such as zirconium(IV) chloride and indium(III) chloride, have been shown to catalyze benzylic bromination efficiently under mild conditions, often proceeding via a radical pathway that can be accelerated by ambient light. rsc.orgnih.gov This catalytic approach can be more atom-economical than using stoichiometric NBS. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in green chemistry for dramatically accelerating reaction rates, often leading to higher yields in significantly shorter times compared to conventional heating. ajrconline.orgnih.govijsdr.org This technique can be applied to various organic transformations and is particularly beneficial for high-speed synthesis in medicinal chemistry. nih.govproquest.comfrontiersin.org
| Method | Typical Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Thermal Initiation | NBS, AIBN/Benzoyl Peroxide | Well-established method | Use of explosive initiators, high temperatures, hazardous solvents digitellinc.com |
| Photochemical Initiation | NBS, Visible Light | Avoids explosive initiators, milder conditions, high selectivity acs.orgbohrium.com | Can have scalability issues in batch processes digitellinc.com |
| Lewis Acid Catalysis | DBDMH, ZrCl₄ or InCl₃ | Catalytic, mild conditions, high selectivity, atom-economical rsc.orgnih.gov | Requires metal catalyst, potential for contamination |
| Microwave-Assisted | Various | Drastically reduced reaction times, often higher yields, energy efficient ajrconline.orgnih.gov | Requires specialized equipment |
The development of novel catalytic systems, particularly those that can be activated by light or operate in continuous flow reactors, represents a significant step forward in the safe, efficient, and sustainable production of this compound and its analogues. digitellinc.comrsc.org
Strategic Applications in Complex Molecular Synthesis
Versatile Building Block in Heterocyclic Chemistry
The reactivity of the ortho-substituted bromomethyl and nitro groups on the benzoate (B1203000) scaffold provides a powerful platform for the synthesis of various heterocyclic compounds. These functionalities can be manipulated sequentially or in concert to construct fused ring systems of significant interest in medicinal and materials chemistry.
Ethyl 2-(bromomethyl)-6-nitrobenzoate and its methyl ester analogue are effective reagents for the synthesis of substituted 1-oxoisoindolines, which are core structures in a number of pharmacologically active molecules. The synthesis of the drug Lenalidomide, for instance, utilizes a key step where methyl 2-(bromomethyl)-3-nitrobenzoate is reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride (also referred to as 2,6-dioxopiperidin-3-ammonium chloride). google.com
This reaction proceeds via an initial alkylation of the amine by the electrophilic bromomethyl group, followed by an intramolecular cyclization to form the isoindolinone ring. google.com The process is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrobromic acid generated during the reaction. google.com The resulting product is a 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione, which can be further transformed, for example, by hydrogenation of the nitro group to yield Lenalidomide. google.com
Table 1: Synthesis of a Substituted 1-Oxoisoindoline
| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Product | Ref |
|---|
Note: The cited literature uses the methyl ester, methyl 2-(bromomethyl)-3-nitrobenzoate, which exhibits analogous reactivity to the ethyl ester.
The structural framework of this compound is ideally suited for elaboration into indole (B1671886) derivatives, a ubiquitous scaffold in natural products and pharmaceuticals. A well-documented synthetic route published in Organic Syntheses demonstrates the conversion of the analogous methyl 2-bromomethyl-3-nitrobenzoate into methyl indole-4-carboxylate. nih.gov
This multi-step transformation begins with the conversion of the bromomethyl group into a triphenylphosphonium salt. This salt is then subjected to a Wittig reaction with formaldehyde (B43269) (generated from paraformaldehyde) to yield an ortho-nitrostyrene derivative. The final and key step is a palladium-catalyzed reductive N-heteroannulation. In this step, the nitro group is reduced, and the resulting amino group cyclizes onto the adjacent vinyl group to form the indole ring system. nih.gov This powerful sequence transforms a simple benzene (B151609) derivative into a more complex heterocyclic indole scaffold. nih.gov
Precursor for Advanced Synthetic Reagents
Beyond its direct use in building heterocyclic cores, this compound is a precursor for other valuable synthetic intermediates, most notably phosphonium (B103445) salts for olefination reactions.
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. nih.gov This reaction relies on the use of a phosphonium ylide, which is generated by the deprotonation of a phosphonium salt. nih.gov The reactive bromomethyl group in this compound makes it an excellent substrate for the preparation of such phosphonium salts.
The synthesis is typically achieved by reacting the bromomethyl compound with a phosphine (B1218219), most commonly triphenylphosphine (B44618). nih.govnih.gov A detailed procedure describes the reaction of methyl 2-bromomethyl-3-nitrobenzoate with triphenylphosphine in a solvent like chloroform, heated to reflux, to produce (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide in high yield. nih.gov This stable salt can be isolated and stored before being used in a subsequent Wittig reaction. nih.gov The formation of the phosphonium salt sets the stage for the Wittig olefination, which, as described in section 4.1.3, is a key step in a sequence for synthesizing indole scaffolds. nih.gov
Table 2: Phosphonium Salt Synthesis
| Starting Material | Reagent | Solvent | Conditions | Product | Ref |
|---|
Note: The cited literature uses the methyl ester, which exhibits analogous reactivity to the ethyl ester.
Utilization in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
The presence of a benzylic bromide in this compound suggests its utility as an electrophilic partner in palladium-catalyzed cross-coupling reactions. While specific literature detailing Suzuki and Stille reactions with this exact substrate is sparse, the reactivity of similar bromomethyl-substituted aromatic compounds provides a strong basis for its potential applications.
The Suzuki-Miyaura coupling , a cornerstone of modern organic synthesis for carbon-carbon bond formation, typically involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium(0) complex. nih.govmdpi.com In the context of this compound, the benzylic bromide can readily undergo oxidative addition to a palladium(0) catalyst. The resulting organopalladium intermediate would then participate in transmetalation with an organoboron reagent (e.g., an arylboronic acid) and subsequent reductive elimination to furnish a new carbon-carbon bond at the benzylic position. This strategy would be particularly useful for the synthesis of 2-arylmethyl-6-nitrobenzoate derivatives. The reaction conditions for such transformations often involve a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine ligand, and a base. researchgate.net The electron-withdrawing nitro group on the aromatic ring may influence the reactivity of the benzylic bromide, potentially facilitating the oxidative addition step.
Similarly, the Stille coupling offers another avenue for carbon-carbon bond formation, utilizing organostannanes as the nucleophilic partner. nih.gov The general mechanism mirrors that of the Suzuki coupling, with the key difference being the use of an organotin reagent. The reaction of this compound with various organostannanes under palladium catalysis could provide access to a diverse array of substituted nitroaromatic compounds. The choice of palladium catalyst and ligands is crucial for optimizing the reaction yields and minimizing side reactions. researchgate.net
Synthesis of Highly Functionalized Aromatic and Heteroaromatic Compounds
The unique substitution pattern of this compound makes it an attractive precursor for the synthesis of various functionalized aromatic and, particularly, heteroaromatic compounds. The combination of the reactive bromomethyl group and the ortho-nitro functionality allows for cyclization reactions to form nitrogen-containing heterocyclic systems.
A primary application in this area is the synthesis of nitro-substituted isoindolinones . Isoindolinones are a class of bicyclic lactams that form the core of many biologically active molecules. The reaction of this compound with a primary amine would lead to an initial N-alkylation, followed by an intramolecular cyclization to yield a 7-nitroisoindolin-1-one. This type of transformation is exemplified in the synthesis of analogs of the drug Lenalidomide, where the closely related methyl 2-(bromomethyl)-3-nitrobenzoate is used to construct the nitro-isoindolinone core. google.com The reaction typically proceeds in the presence of a base to facilitate the initial amination and subsequent intramolecular amidation.
The resulting 7-nitroisoindolinone can serve as a platform for further functionalization. The nitro group can be reduced to an amine, which can then be derivatized, or it can be used to modulate the electronic properties of the molecule. The lactam nitrogen can also be a site for further substitution.
Beyond isoindolinones, the reactivity of the benzylic bromide allows for its conversion into other functional groups, which can then participate in the formation of a wider range of heteroaromatic systems. For instance, conversion of the bromomethyl group to an aldehyde or a nitrile would open up pathways to other fused heterocyclic structures. The palladium-catalyzed synthesis of various heterocyclic compounds often relies on precursors with strategically placed functional groups, and this compound represents a potentially useful, though underutilized, starting material in this regard. mdpi.com
While detailed research findings on the extensive applications of this compound remain limited in publicly accessible literature, its structural features strongly indicate its utility in modern synthetic organic chemistry for the construction of complex and highly functionalized molecules.
Computational and Theoretical Investigations in Chemical Research
Density Functional Theory (DFT) Studies
DFT has become an indispensable tool in modern chemistry, providing valuable insights into the electronic properties and reactivity of molecules. For ethyl 2-(bromomethyl)-6-nitrobenzoate, such studies would be invaluable but are not currently available in published literature.
Electronic Structure Analysis and Molecular Orbital Theory
A theoretical investigation into the electronic structure of this compound would involve the analysis of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these frontier orbitals are fundamental in predicting the compound's reactivity, with the HOMO indicating its ability to donate electrons and the LUMO its capacity to accept electrons. Such an analysis would shed light on the electrophilic and nucleophilic sites within the molecule.
Prediction of Reactivity and Regioselectivity
Building upon the electronic structure analysis, DFT calculations could predict the reactivity and regioselectivity of this compound in various chemical reactions. By mapping the electrostatic potential and calculating atomic charges, researchers could identify the most likely sites for nucleophilic or electrophilic attack. This would be particularly useful in understanding its behavior in synthetic applications.
Transition State Analysis for Reaction Pathways
A crucial aspect of computational chemistry is the ability to model reaction mechanisms. For this compound, this would involve locating and characterizing the transition states for its potential reactions. The calculated activation energies would provide quantitative predictions of reaction rates and help to elucidate the most favorable reaction pathways.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical methods can be employed to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and understand the electronic environment of a molecule. For this compound, theoretical calculations of its NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra would be highly informative. However, no such computational spectroscopic studies have been reported.
Molecular Dynamics Simulations of Reaction Environments
Molecular dynamics (MD) simulations could provide insights into the behavior of this compound in different solvent environments. These simulations model the dynamic interactions between the solute and solvent molecules over time, which can influence reaction rates and conformational preferences. This area of study for the title compound remains unexplored.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational flexibility of a molecule are key to its reactivity and biological activity. A conformational analysis of this compound would identify its stable conformers and the energy barriers between them. Furthermore, such a study would reveal any significant intramolecular interactions, such as hydrogen bonds or steric repulsions, that influence its preferred geometry. To date, no such conformational studies have been published.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. This analysis translates complex wavefunctions into a localized, intuitive framework of Lewis structures, lone pairs, and delocalizing interactions, which are crucial for understanding molecular stability and charge transfer phenomena. For this compound, an NBO analysis would elucidate the electronic effects of its substituent groups—the nitro group, the bromine atom, and the ethyl ester—on the benzene (B151609) ring and on each other.
In the case of this compound, the primary electron-withdrawing groups are the nitro (-NO₂) and, to a lesser extent, the ethyl ester (-COOCH₂CH₃) and bromine (-Br) atom. The NBO analysis would quantify the delocalization of electron density from the phenyl ring's π-orbitals to the anti-bonding orbitals of these substituents. The powerful electron-withdrawing nature of the nitro group, in particular, leads to significant stabilization through charge transfer.
Key interactions expected to be prominent in an NBO analysis of this compound include:
π(C-C) → π(N-O):* Delocalization from the π-orbitals of the benzene ring to the π* anti-bonding orbitals of the nitro group. This represents the strong resonance withdrawal by the nitro group, a major contributor to the molecule's electronic structure and stability.
n(O) → π(C=O):* Intramolecular charge transfer from the lone pairs (n) of the oxygen atoms in the ester group to the anti-bonding π* orbital of the carbonyl group.
π(C-C) → σ(C-Br):* Hyperconjugative interactions involving the π-system of the ring and the anti-bonding orbital of the carbon-bromine bond.
n(Br) → σ(C-C):* Delocalization from the lone pairs of the bromine atom to adjacent anti-bonding σ* orbitals of the ring.
The stabilization energies (E(2)) associated with these interactions provide a quantitative measure of their importance. For instance, the delocalization from the phenyl ring to the nitro group is expected to have a very high E(2) value, confirming the nitro group's dominant role in the molecule's electronic landscape.
The analysis also yields natural atomic charges, which offer a more chemically intuitive picture of electron distribution than other population analysis methods. In this compound, the nitrogen atom of the nitro group and the carbon atoms attached to the electronegative oxygen and bromine atoms are expected to carry significant positive charges. Conversely, the oxygen and bromine atoms would exhibit negative charges.
The following tables provide illustrative data that would be expected from a detailed NBO analysis of this compound, based on typical values for similar functional groups and interactions found in related nitroaromatic compounds.
Table 1: Hypothetical Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C1-C6) | π(N7-O8) | 25.5 | π-conjugation (Resonance) |
| π(C2-C3) | π(N7-O9) | 18.2 | π-conjugation (Resonance) |
| n(O11) | π(C10=O12) | 30.1 | Lone Pair Delocalization |
| n(Br) | σ(C2-C1) | 5.3 | Hyperconjugation |
| σ(C1-H) | σ*(C2-Br) | 2.1 | σ-bond Hyperconjugation |
Note: This data is illustrative and represents typical expected values for the types of interactions present in the molecule. Atom numbering is based on a standard representation of the molecule.
Table 2: Illustrative Natural Atomic Charges for Selected Atoms in this compound.
| Atom | Natural Charge (e) |
| N (nitro group) | +0.65 |
| O (nitro group) | -0.45 |
| C (attached to Br) | +0.15 |
| Br | -0.05 |
| C (carbonyl) | +0.75 |
| O (carbonyl) | -0.55 |
Note: These values are hypothetical and intended to illustrate the expected charge distribution based on the electronegativity and resonance effects of the substituents.
Advanced Analytical and Spectroscopic Methodologies in Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of Ethyl 2-(bromomethyl)-6-nitrobenzoate, offering detailed information about the hydrogen and carbon environments within the molecule.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of the compound. The spectra, typically recorded in a deuterated solvent like CDCl₃, reveal distinct signals for each unique proton and carbon atom.
¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the expected signals include a triplet and a quartet for the ethyl ester group (CH₃ and OCH₂ respectively), a singlet for the bromomethyl (CH₂Br) protons, and multiplets or distinct doublets and a triplet for the three protons on the aromatic ring. The downfield shift of the aromatic protons is influenced by the electron-withdrawing nitro and ester groups.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the ester, the carbons of the aromatic ring (with those bearing the nitro and ester groups being significantly shifted), the bromomethyl carbon, and the two carbons of the ethyl group. A study on the related compound, Mthis compound, provides a basis for predicting these shifts. amazonaws.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.5 - 8.0 | - | m | 3H |
| -CH₂Br | ~4.8 - 5.0 | ~25-30 | s | 2H |
| -OCH₂CH₃ | ~4.4 | ~62 | q | 2H |
| -OCH₂CH₃ | ~1.4 | ~14 | t | 3H |
| Aromatic-C | - | ~125-135 | - | - |
| Aromatic-C-NO₂ | - | ~148-152 | - | - |
| Aromatic-C-COOR | - | ~130-134 | - | - |
| C=O | - | ~164-166 | - | - |
Note: These are predicted values based on typical shifts for similar functional groups. Actual experimental values may vary.
To definitively assign the signals from ¹H and ¹³C NMR and confirm the molecule's connectivity, two-dimensional (2D) NMR techniques are employed. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the triplet and quartet of the ethyl group, confirming their direct connection. It would also show correlations between the adjacent protons on the aromatic ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H coupling). sdsu.eduyoutube.com An HSQC spectrum would link the quartet signal at ~4.4 ppm to the OCH₂ carbon signal at ~62 ppm, the triplet at ~1.4 ppm to the CH₃ carbon at ~14 ppm, the singlet of the bromomethyl protons to its corresponding carbon, and each aromatic proton signal to its respective aromatic carbon signal.
A correlation from the bromomethyl protons (-CH₂Br) to the aromatic carbons C2 and C3.
Correlations from the aromatic protons to neighboring and distant carbons, confirming the substitution pattern.
A correlation from the ethyl group's OCH₂ protons to the carbonyl carbon (C=O) of the ester group, confirming the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information based on fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. The compound has a molecular formula of C₁₀H₁₀BrNO₄ and a monoisotopic mass of approximately 286.9797 g/mol . HRMS can measure this mass to a very high degree of accuracy (typically within 5 ppm), which allows for the unambiguous determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. thermofisher.com The presence of bromine is also readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which would result in two major molecular ion peaks (M⁺ and M+2) of nearly equal intensity.
In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a fingerprint that can be used to confirm the structure. Common fragmentation pathways for this molecule under Electron Ionization (EI) would include: libretexts.org
Loss of the ethoxy group (-OCH₂CH₃): A fragment corresponding to the loss of 45 Da from the molecular ion.
Loss of the bromine atom (-Br): A significant fragment resulting from the cleavage of the C-Br bond, leading to the loss of 79 or 81 Da. raco.cat
Loss of a nitro group (-NO₂): A fragment showing the loss of 46 Da.
Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group is also a common fragmentation pathway for esters. libretexts.org
A study involving the related compound, mthis compound, noted that the benzylic bromide functionality can lead to instability. rsc.org This suggests that the loss of the bromine atom would be a particularly favorable fragmentation pathway.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds in a mixture. For this compound, GC-MS serves two primary purposes:
Reaction Monitoring: During its synthesis, GC-MS can be used to monitor the reaction's progress by tracking the disappearance of starting materials and the appearance of the desired product.
Impurity Profiling: This is a critical application, especially in pharmaceutical contexts where even trace impurities must be identified and controlled. thermofisher.com Halogenated nitroaromatic compounds like this compound can be potential genotoxic impurities (GTIs) in the synthesis of active pharmaceutical ingredients (APIs). amazonaws.comrsc.org A GC-MS method, often operating in Selective Ion Monitoring (SIM) mode, can be developed and validated to detect and quantify trace levels of this compound and any related isomeric impurities that may have formed during synthesis. amazonaws.com For instance, in the synthesis of Lenalidomide, the related methyl ester is a known potential impurity that is monitored using a sensitive GC-MS method. amazonaws.com
Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Vibrational and electronic spectroscopy are foundational techniques for the characterization of molecular compounds, offering insights into the specific bonds and electronic systems present.
Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. sciencing.com By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is generated. For this compound, the FT-IR spectrum is characterized by several key absorption bands corresponding to its constituent parts. While a specific experimental spectrum for this exact compound is not detailed in the available literature, the expected characteristic peaks can be inferred from the analysis of structurally similar nitrobenzoates. sciencing.comresearchgate.netresearchgate.net
Key functional groups and their expected vibrational frequencies include the strong carbonyl (C=O) stretch of the ester, the asymmetric and symmetric stretches of the nitro group (NO₂), and various vibrations associated with the substituted benzene (B151609) ring and the alkyl bromide. sciencing.comresearchgate.net
Table 1: Predicted FT-IR Peak Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretching | 1735 - 1750 | Strong |
| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1490 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1355 - 1315 | Strong |
| Aromatic Ring (C=C) | Stretching | ~1600 and ~1475 | Medium-Weak |
| Ester (C-O) | Stretching | 1210 - 1160 | Strong |
Electronic (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. nih.gov In this compound, the nitro-substituted benzene ring acts as a potent chromophore. Nitroaromatic compounds are known to exhibit strong absorption in the ultraviolet region of the electromagnetic spectrum. nih.govrsc.org This absorption is due to π → π* and n → π* electronic transitions within the aromatic system, which are influenced by the electron-withdrawing nitro group.
Table 2: Key Chromophores and Expected UV-Vis Absorption
| Chromophore | Electronic Transition | Expected Absorption Region (λmax) |
|---|---|---|
| Nitrobenzene Moiety | π → π* | ~210 - 270 nm |
X-ray Crystallography for Solid-State Structural Determination (for crystalline derivatives)
While a specific crystal structure determination for this compound is not present in the surveyed literature, the methodology is standard for its crystalline derivatives. The process involves irradiating a single, high-quality crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.orgyoutube.com The pattern of spots (reflections) and their intensities are used to construct a three-dimensional electron density map, from which the positions of individual atoms can be resolved. wikipedia.org
A typical crystallographic analysis would yield a set of parameters defining the unit cell—the smallest repeating unit of the crystal lattice.
Table 3: Example of Crystallographic Data Obtained from X-ray Analysis
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal (e.g., Monoclinic, Orthorhombic). mkuniversity.ac.in |
| Space Group | The specific symmetry group of the crystal. mkuniversity.ac.in |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) in Ångströms (Å). mkuniversity.ac.in |
| Unit Cell Angles | The angles between the unit cell axes (α, β, γ) in degrees (°). mkuniversity.ac.in |
| Volume (V) | The volume of the unit cell in cubic Ångströms (ų). |
| Z | The number of molecules per unit cell. |
This detailed structural information is invaluable for confirming the regiochemistry of the substituents on the benzene ring and understanding intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal packing. mkuniversity.ac.in
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an essential tool for both the purification of synthetic products and the quantitative assessment of their purity.
HPLC is the premier technique for the separation, identification, and quantification of components in a mixture. epa.govseparationmethods.com For nitroaromatic compounds like this compound, reversed-phase HPLC (RP-HPLC) coupled with a UV detector is the method of choice. mtc-usa.comwaters.comepa.gov The strong UV absorbance of the nitroaromatic chromophore allows for sensitive detection, often at a wavelength of 254 nm. mtc-usa.comwaters.com
In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. EPA Method 8330B, for instance, outlines the analysis of various nitroaromatic compounds using a C18 column with a mobile phase consisting of a methanol/water or acetonitrile/water mixture. epa.govepa.gov The addition of a small amount of acid, such as formic acid, can improve peak shape and resolution. mtc-usa.com This technique is sensitive enough to detect and quantify trace-level impurities, which is critical for quality control. separationmethods.com
Table 4: Typical HPLC Conditions for Analysis of Nitroaromatic Compounds
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) epa.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient epa.govmtc-usa.com |
| Detection | UV Absorbance at 254 nm mtc-usa.comwaters.com |
| Flow Rate | 1.0 mL/min mtc-usa.com |
Following synthesis, crude reaction mixtures often require purification to isolate the desired product from unreacted starting materials, byproducts, and other impurities. Flash column chromatography is a widely used preparative technique for this purpose due to its speed and efficiency. orgsyn.orgnumberanalytics.comyoutube.com
The method involves forcing a solvent (the mobile phase) through a column packed with a solid adsorbent (the stationary phase), most commonly silica (B1680970) gel. orgsyn.orgrochester.edu For a moderately polar compound like this compound, a typical mobile phase would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. rochester.edu The purification begins with a lower polarity mixture, and the polarity can be gradually increased (gradient elution) to elute the product while retaining more polar impurities. rochester.edu The progress of the separation is monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). youtube.com
Table 5: General Parameters for Flash Column Chromatography Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) orgsyn.org |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture rochester.edu |
| Loading Method | Crude product dissolved in a minimal amount of solvent or adsorbed onto silica gel youtube.comrochester.edu |
| Elution | Isocratic or gradient elution with increasing polarity rochester.edu |
Future Research Trajectories and Contemporary Challenges
Development of Highly Efficient and Atom-Economical Transformations
A primary challenge in contemporary synthesis is the development of reactions that are both efficient and atom-economical. For a molecule like Ethyl 2-(bromomethyl)-6-nitrobenzoate, future research will likely focus on moving beyond classical nucleophilic substitution reactions of the benzylic bromide. The pursuit of atom economy will necessitate the design of transformations that incorporate a maximal number of atoms from the reactants into the final product.
One promising avenue is the exploration of palladium-catalyzed cross-coupling reactions. rsc.org For instance, Suzuki-Miyaura couplings with arylboronic acids could provide a direct and efficient route to novel biaryl compounds, a common scaffold in pharmaceuticals and functional materials. nih.gov Similarly, Sonogashira couplings with terminal alkynes would yield functionalized alkynylbenzoates. A key research goal would be to develop catalytic systems that operate under mild conditions with low catalyst loadings, minimizing waste and energy consumption.
Another area of focus will be the development of C-H functionalization reactions. Instead of relying on the pre-functionalized bromomethyl group, future methodologies might target the direct activation of other C-H bonds on the aromatic ring, guided by the existing substituents. Such approaches represent the pinnacle of atom economy, as they avoid the generation of stoichiometric byproducts. nih.gov
Table 1: Potential Atom-Economical Transformations of this compound
| Transformation Type | Potential Reactant | Potential Product Class | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Diaryl-methane derivatives | Direct C-C bond formation |
| Heck Reaction | Alkenes | Substituted stilbene (B7821643) analogues | High functional group tolerance |
| Carbonylation | Carbon monoxide | Substituted phenylacetic esters | Incorporation of a C1 building block |
Exploration of Novel Catalytic Systems for Functionalization
The reactivity of the benzylic bromide in this compound is a key feature for synthetic diversification. Future research will undoubtedly focus on the discovery of novel catalytic systems to control and expand the scope of its functionalization. While traditional palladium catalysts are well-established, there is a growing interest in catalysts based on more earth-abundant and less toxic metals like iron, copper, and nickel. An iron-catalyzed approach for benzylic C-H bromination has been described, suggesting the potential for iron-catalyzed C-C and C-heteroatom bond formations starting from the bromide. sdu.edu.cn
Photoredox catalysis represents another frontier with immense potential. nih.govorganic-chemistry.org Visible-light-mediated reactions could enable the generation of a benzylic radical from the C-Br bond under exceptionally mild conditions. This radical intermediate could then participate in a wide range of transformations, including Giese additions to electron-deficient alkenes and couplings with various nucleophiles, which are often challenging to achieve under thermal conditions. acs.org The development of cooperative catalytic systems, where a photocatalyst works in concert with another catalyst (e.g., a nucleophilic catalyst), could unlock new reaction pathways and enhance selectivity. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and subsequent reactions of nitroaromatic compounds often involve highly exothermic and potentially hazardous processes. ewadirect.com Flow chemistry offers a safer and more efficient alternative to traditional batch processing for such reactions. amt.ukvapourtec.com Future research will likely involve the integration of this compound into continuous flow systems. This would not only enhance safety by minimizing the volume of reactive intermediates at any given time but also allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields and selectivity. europa.eu
Furthermore, the modular nature of this compound makes it an ideal candidate for integration into automated synthesis platforms. researchgate.netoxfordglobal.com These systems can rapidly generate libraries of analogues by systematically varying the nucleophiles that react with the bromomethyl group or by performing a series of sequential flow-based transformations. bohrium.com The combination of flow chemistry with artificial intelligence and machine learning algorithms could enable the rapid optimization of reaction conditions and even the prediction of novel reaction outcomes. nih.gov
Computational Design of New Reactions and Reactivity Profiles
Computational chemistry and theoretical studies are poised to play a crucial role in unlocking the full potential of this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule and to elucidate the mechanisms of its transformations. researchgate.netnih.gov For instance, computational studies can help in understanding the transition states of nucleophilic substitution reactions at the benzylic position, predicting how the sterically hindered and electron-withdrawing nitro group influences reaction rates and pathways. youtube.com
Moreover, computational screening can accelerate the discovery of optimal catalysts for desired transformations, saving significant experimental time and resources. By modeling the interaction of the substrate with various catalyst-ligand combinations, researchers can identify promising candidates for experimental validation. Computational tools can also be used to design novel reactions by predicting the feasibility of previously unexplored reaction pathways, such as pericyclic reactions or radical-mediated cyclizations initiated from the benzylic position. mit.edu
Investigations into Supramolecular Chemistry and Materials Science Applications
The presence of a nitro group, a known electron-acceptor and hydrogen bond acceptor, suggests that this compound and its derivatives could be valuable building blocks in supramolecular chemistry and materials science. taylorandfrancis.com Future research could explore the self-assembly of derivatives of this compound into well-defined supramolecular architectures through non-covalent interactions like hydrogen bonding, π-π stacking, and charge-transfer interactions.
In the realm of materials science, the nitroaromatic core is a key component in materials designed for the detection of explosives and other analytes. mdpi.comresearchgate.net Derivatives of this compound could be incorporated into polymers or metal-organic frameworks (MOFs) to create novel sensory materials. rsc.org The fluorescence of such materials could be quenched in the presence of electron-rich analytes, forming the basis of a chemical sensor. The ability to easily functionalize the molecule via the bromomethyl group provides a handle for tuning its electronic properties and integrating it into larger material scaffolds.
Q & A
Q. What are the key physicochemical properties of Ethyl 2-(bromomethyl)-6-nitrobenzoate, and how do they influence experimental handling?
this compound (C10H11BrNO4) has a molecular weight of 289.1 g/mol, a density of 1.403 g/cm³, and a boiling point of ~308.6°C at 760 mmHg. Its flash point is 140.4°C, indicating flammability risks. The compound’s bromomethyl and nitro groups make it reactive, necessitating storage in inert atmospheres at low temperatures (2–8°C) to prevent decomposition .
Q. What synthetic routes are commonly used to prepare this compound?
A typical route involves bromination of ethyl 2-methyl-6-nitrobenzoate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl4 at reflux. Alternatively, direct bromination with PBr3 or HBr in acetic anhydride may be employed, though side reactions (e.g., ester hydrolysis) require careful pH control . Yields range from 60–85%, depending on reaction optimization .
Q. How is this compound characterized analytically?
- NMR : <sup>1</sup>H NMR (CDCl3) shows signals at δ 8.2–8.4 ppm (aromatic protons), δ 4.3–4.5 ppm (ethyl ester CH2), and δ 4.8 ppm (bromomethyl CH2Br).
- Mass Spectrometry : ESI-MS typically displays [M+H]<sup>+</sup> at m/z 290.0.
- Chromatography : Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O) confirms purity (>95%) .
Advanced Research Questions
Q. How can competing side reactions during bromination be mitigated in the synthesis of this compound?
Side reactions like over-bromination or ester hydrolysis are minimized by:
Q. What strategies optimize the regioselectivity of bromomethylation in aromatic systems with multiple reactive sites?
Regioselectivity is influenced by:
- Electron-withdrawing groups : The nitro group at position 6 directs bromination to the methyl group at position 2 via resonance deactivation of alternative sites.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions.
- Catalysts : Lewis acids like FeCl3 can stabilize transition states, improving yield .
Q. How does this compound function as an intermediate in pharmaceutical research?
The bromomethyl group serves as a versatile handle for nucleophilic substitution in drug design. For example:
Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?
Key challenges include:
- Exothermic bromination : Controlled addition of brominating agents and cooling (0–5°C) prevents runaway reactions.
- Purification : Column chromatography is replaced with recrystallization (ethanol/water) for large-scale purity.
- Waste management : Neutralization of HBr byproducts with NaHCO3 ensures compliance with environmental regulations .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points: How should researchers validate thermal data?
Literature reports varying melting points (e.g., 56–77°C for analogs). Researchers should:
Q. Conflicting yields in bromination methods: What factors explain these variations?
Yields depend on:
- Reagent purity : Commercial NBS (≥98%) vs. lab-synthesized reagents.
- Radical initiator : AIBN’s half-life at reflux temperatures affects reaction efficiency.
- Work-up protocols : Losses during extraction (ethyl acetate/brine) or drying (Na2SO4 vs. MgSO4) impact final yields .
Methodological Recommendations
Q. What safety protocols are critical when handling this compound?
- Use fume hoods and PPE (nitrile gloves, goggles) due to lachrymatory and corrosive properties.
- Avoid contact with reducing agents (risk of exothermic decomposition).
- Store in amber vials under argon to prevent light- or moisture-induced degradation .
Applications in Heterocyclic Synthesis
Q. How is this compound utilized in constructing benzothiazole derivatives?
Reacting with 2-aminothiophenol under basic conditions (K2CO3/DMF) forms ethyl 2-(benzothiazol-2-yl)-6-nitrobenzoate, a scaffold for kinase inhibitors. The bromomethyl group enables further functionalization (e.g., Suzuki coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
